An In-depth Technical Guide to (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane: Synthesis, Characterization, and Potential Applications
Foreword: Unveiling the Potential of a Multifaceted Oxime
To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical exploration of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. The strategic placement of three methoxy groups on the phenyl ring, combined with the versatile oxime functionality, bestows this compound with a unique electronic and steric profile, suggesting a rich landscape for chemical manipulation and biological activity. This document moves beyond a mere recitation of facts, offering instead a narrative grounded in the principles of synthetic strategy, mechanistic understanding, and predictive insights into its potential as a bioactive agent. Our journey will traverse the logical steps from its synthesis and purification to its detailed characterization and a forward-looking perspective on its reactivity and potential therapeutic applications.
Synthesis and Mechanistic Rationale
The synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is a direct and efficient process, predicated on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 2,3,4-trimethoxybenzaldehyde. This reaction is a cornerstone of organic synthesis for the formation of oximes.[1]
Experimental Protocol: Synthesis of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane
-
Reagents and Materials:
-
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.96 g (10 mmol) of 2,3,4-trimethoxybenzaldehyde in 30 mL of ethanol.
-
In a separate beaker, prepare a solution of 1.04 g (15 mmol) of hydroxylamine hydrochloride and 0.60 g (15 mmol) of sodium hydroxide in 15 mL of water.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with continuous stirring at room temperature.
-
Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80°C) for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Pour the mixture into 100 mL of cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane as a crystalline solid.
-
Causality in Experimental Design:
The use of a slight excess of hydroxylamine hydrochloride and sodium hydroxide ensures the complete conversion of the starting aldehyde. The reaction is typically carried out in a mixed solvent system of ethanol and water to ensure the solubility of both the organic aldehyde and the inorganic hydroxylamine salt. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The final product is precipitated by pouring the reaction mixture into cold water, which decreases its solubility.
Visualizing the Synthesis:
Caption: Synthetic workflow for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane.
Spectroscopic Characterization and Data Interpretation
The unambiguous identification of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane relies on a combination of spectroscopic techniques. Below are the expected data based on the structure and known spectral properties of the precursor and related oximes.
Table 1: Spectroscopic Data Summary
| Spectroscopic Technique | Precursor: 2,3,4-Trimethoxybenzaldehyde | Expected for Product: (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.32 (s, 1H, -CHO), 7.59 (d, J=8.7 Hz, 1H, Ar-H), 6.80 (d, J=8.7 Hz, 1H, Ar-H), 4.08 (s, 3H, -OCH₃), 3.94 (s, 3H, -OCH₃), 3.91 (s, 3H, -OCH₃)[6] | δ ~8.10 (s, 1H, -CH=NOH), ~7.8 (s, 1H, -NOH), ~7.4 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.88 (s, 3H, -OCH₃), ~3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.9 (-CHO), 161.0, 158.0, 142.5, 125.0, 110.0, 107.5, 62.0, 61.0, 56.0 (-OCH₃)[6] | δ ~150.0 (C=N), ~155.0, ~152.0, ~142.0, ~125.0, ~115.0, ~108.0, ~61.5, ~60.5, ~55.5 (-OCH₃) |
| IR (ATR, cm⁻¹) | ~2940 (C-H), ~2840 (C-H), ~1680 (C=O, aldehyde), ~1600, ~1465 (C=C, aromatic)[6][7] | ~3300 (br, O-H), ~3000 (C-H, aromatic), ~2940 (C-H, aliphatic), ~1640 (C=N), ~1600, ~1470 (C=C, aromatic), ~1280, ~1100 (C-O)[8] |
| Mass Spectrometry (EI) | m/z 196 (M⁺), 181, 165[9][10] | Expected m/z: 211 (M⁺), 194 (M⁺ - OH), 181, 165 |
Interpretation of Spectroscopic Data:
-
¹H NMR: The most significant change from the precursor is the disappearance of the aldehyde proton signal (~10.3 ppm) and the appearance of a new singlet for the oxime proton (-CH=NOH) at a downfield region (~8.1 ppm) and a broad singlet for the hydroxyl proton (-NOH). The aromatic and methoxy protons will experience slight shifts due to the change in the electronic environment.
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¹³C NMR: The carbonyl carbon signal (~190 ppm) of the aldehyde will be replaced by the imine carbon signal (~150 ppm) of the oxime. The chemical shifts of the aromatic and methoxy carbons will also be slightly altered.
-
IR Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde at ~1680 cm⁻¹ will be absent in the product's spectrum. Instead, a characteristic C=N stretch will appear around 1640 cm⁻¹, and a broad O-H stretch from the hydroxyl group will be observed in the region of 3300 cm⁻¹.[8]
-
Mass Spectrometry: The molecular ion peak for the product is expected at m/z 211. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH) to give a fragment at m/z 194.
Reactivity and Mechanistic Insights
The chemical behavior of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is largely dictated by the oxime functionality and the electron-donating nature of the trimethoxyphenyl group.
The Beckmann Rearrangement: A Gateway to Amides
One of the most characteristic reactions of oximes is the Beckmann rearrangement, an acid-catalyzed transformation into an amide.[1][11][12][13][14] For an aldoxime like (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane, this rearrangement would yield 2,3,4-trimethoxybenzamide.
Mechanism of the Beckmann Rearrangement:
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[11] This is followed by a concerted migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion. Subsequent attack by water and tautomerization yields the final amide product.
Caption: Mechanistic pathway of the Beckmann rearrangement.
Photochemical Reactivity
Substituted benzaldehyde oximes are known to undergo photoinduced electron-transfer reactions.[15][16][17] Depending on the reaction conditions and the presence of photosensitizers, these reactions can lead to the formation of the corresponding aldehyde and nitrile. The electron-rich trimethoxyphenyl ring in our target molecule is expected to influence its oxidation potential and, consequently, its photochemical reactivity.
Potential Applications in Drug Discovery and Development
While specific biological data for (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane is not extensively documented, the structural motifs present in the molecule suggest several promising avenues for investigation.
Predicted Antimicrobial and Antifungal Activity
Oxime and methoxyphenyl moieties are present in numerous compounds with demonstrated antimicrobial and antifungal properties.[18][19][20][21][22] The oxime group can chelate metal ions essential for microbial enzymes, while the lipophilic nature of the methoxy groups can facilitate membrane transport. It is plausible that (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane could exhibit inhibitory activity against various bacterial and fungal strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
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Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
-
Materials:
-
(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Potential as an Antioxidant Agent
Phenolic compounds are well-known for their antioxidant properties, and while this molecule has methoxy groups instead of free hydroxyls, related methoxyphenyl compounds have shown antioxidant potential.[23][24][25][26] The electron-donating nature of the methoxy groups can stabilize radical species. Further investigation into the radical scavenging activity of this compound is warranted.
Cytotoxicity and Anticancer Potential
Numerous studies have highlighted the cytotoxic effects of substituted oximes and methoxyphenyl compounds against various cancer cell lines.[27][28][29][30] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes. The unique substitution pattern of (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane makes it a candidate for screening in anticancer assays.
Conclusion and Future Directions
(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane emerges as a compound of considerable interest, with a straightforward synthesis and a rich potential for chemical and biological exploration. This guide has laid out the foundational knowledge for its preparation, characterization, and predicted reactivity. The true value of this molecule, however, lies in its yet-to-be-discovered biological activities. Future research should focus on a comprehensive evaluation of its antimicrobial, antioxidant, and cytotoxic properties. Mechanistic studies to elucidate its mode of action at a molecular level will be crucial in unlocking its full potential as a lead compound in drug discovery programs. The insights provided herein are intended to serve as a catalyst for such endeavors, paving the way for new discoveries in the field of medicinal chemistry.
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